[4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol

Catalog No.
S13713295
CAS No.
M.F
C14H14F3NO
M. Wt
269.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl...

Product Name

[4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol

IUPAC Name

[4-ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol

Molecular Formula

C14H14F3NO

Molecular Weight

269.26 g/mol

InChI

InChI=1S/C14H14F3NO/c1-3-10-11-6-9(14(15,16)17)4-5-13(11)18-8(2)12(10)7-19/h4-6,19H,3,7H2,1-2H3

InChI Key

QRQKIWKLWXOEFJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=C(C=CC2=NC(=C1CO)C)C(F)(F)F

The compound [4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol is a member of the quinoline family, characterized by its unique trifluoromethyl and ethyl substituents. Quinoline derivatives are known for their diverse biological activities, making them significant in medicinal chemistry. The specific structure of this compound suggests potential applications in pharmaceuticals due to its ability to interact with biological systems.

The chemical reactivity of [4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol can be understood through its functional groups. The hydroxymethyl group (-CH2OH) can participate in various reactions, such as:

  • Oxidation to form aldehydes or ketones.
  • Esterification with carboxylic acids to produce esters.
  • Nucleophilic substitution, where the hydroxymethyl group can act as a leaving group under certain conditions.

Additionally, the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, influencing the compound's reactivity and interaction with enzymes in biological systems.

Biological activity refers to the effects that a compound exerts on living organisms. For [4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol, preliminary studies suggest it may exhibit:

  • Antimicrobial properties, potentially inhibiting bacterial growth.
  • Antioxidant activity, which can protect cells from oxidative stress.
  • Anticancer effects, as many quinoline derivatives have been shown to interfere with cancer cell proliferation.

Quantitative structure–activity relationship (QSAR) models may be employed to predict its efficacy based on structural features, guiding further pharmacological studies .

Synthesis of [4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol can be achieved through several methods:

  • Friedlander Synthesis: This involves the condensation of an appropriate 2-aminoaryl ketone with an aldehyde in the presence of a Lewis acid catalyst.
  • Functionalization of Quinoline Derivatives: Starting from a quinoline scaffold, selective alkylation or trifluoromethylation can be performed, followed by reduction to yield the methanol derivative.
  • Multi-step Synthesis: A combination of reactions including halogenation, nucleophilic substitution, and reduction may be utilized to construct the desired compound systematically.

Each method requires careful optimization of reaction conditions to maximize yield and purity.

The potential applications of [4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol span various fields:

  • Pharmaceuticals: As a lead compound for developing new antimicrobial or anticancer agents.
  • Agriculture: Possible use as a pesticide due to its biological activity against pathogens.
  • Material Science: Exploration in developing novel materials with specific electronic properties due to the presence of fluorine atoms.

Interaction studies are crucial for understanding how [4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol interacts with biological targets. These studies typically involve:

  • Binding Affinity Assays: Measuring how well the compound binds to target proteins or enzymes.
  • Cellular Assays: Evaluating the compound's effects on cell viability, proliferation, and apoptosis.
  • In Vivo Studies: Assessing pharmacokinetics and pharmacodynamics in animal models.

Such studies help elucidate the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with [4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol, including:

Compound NameStructure FeaturesBiological Activity
4-MethylquinolineMethyl group at position 4Antimicrobial
6-FluoroquinolineFluoro group at position 6Antiviral
2-MethylquinolineMethyl group at position 2Anticancer

Uniqueness

The uniqueness of [4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol lies in its trifluoromethyl group, which significantly enhances lipophilicity and metabolic stability compared to other quinoline derivatives. This feature may contribute to its distinct biological activity profile and potential therapeutic applications.

[4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol is systematically named according to IUPAC guidelines as (4-ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl)methanol. Its molecular formula is C₁₄H₁₄F₃NO, with a molecular weight of 269.27 g/mol. The structure comprises a quinoline core—a bicyclic system combining a benzene ring fused to a pyridine ring—with substituents at the 2-, 3-, 4-, and 6-positions:

  • A methyl group (-CH₃) at position 2.
  • A hydroxymethyl group (-CH₂OH) at position 3.
  • An ethyl group (-CH₂CH₃) at position 4.
  • A trifluoromethyl group (-CF₃) at position 6.

The InChI code (1S/C14H14F3NO/c1-3-10-11-6-9(14(15,16)17)4-5-13(11)18-8(2)12(10)7-19/h4-6,19H,3,7H2,1-2H3) and InChI key (QRQKIWKLWXOEFJ-UHFFFAOYSA-N) provide unambiguous identifiers for computational and regulatory purposes.

Historical Context in Quinoline Derivative Research

Quinoline derivatives have been pivotal in medicinal chemistry since the isolation of quinine from cinchona bark in 1820, which revolutionized antimalarial therapy. Over time, structural modifications to the quinoline core have aimed to enhance efficacy and reduce toxicity. The introduction of alkyl chains (e.g., ethyl, methyl) and electron-withdrawing groups (e.g., trifluoromethyl) emerged as key strategies to modulate physicochemical properties and biological activity.

The specific substitution pattern in [4-ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol reflects modern synthetic approaches to optimize pharmacokinetics. For instance, the hydroxymethyl group at position 3 may facilitate hydrogen bonding with biological targets, while the ethyl group at position 4 could enhance lipophilicity. Such innovations build on mid-20th-century work with mefloquine and other antimalarials, where trifluoromethyl groups were found to improve metabolic stability.

Significance of Trifluoromethyl Substituents in Medicinal Chemistry

The trifluoromethyl (-CF₃) group is a cornerstone of contemporary drug design due to its unique electronic and steric properties:

PropertyImpact on Drug Design
ElectronegativityIncreases acidity of adjacent protons, altering reactivity and binding affinity.
LipophilicityEnhances membrane permeability and bioavailability.
Metabolic StabilityResists oxidative degradation due to strong C-F bonds.
Steric BulkImproves target selectivity by fitting into hydrophobic binding pockets.

In [4-ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol, the -CF₃ group at position 6 likely augments electron-deficient character in the quinoline ring, potentially enhancing interactions with aromatic residues in enzyme active sites. Comparative studies of trifluoromethylated quinolines, such as celecoxib (a COX-2 inhibitor) and efavirenz (an HIV reverse transcriptase inhibitor), demonstrate that -CF₃ groups improve both potency and duration of action.

The synergistic effects of this compound’s substituents—ethyl for lipophilicity, methyl for steric stabilization, and hydroxymethyl for solubility—underscore its value as a multifunctional scaffold. Recent advances in visible-light-induced trifluoromethylation further enable sustainable synthesis of such derivatives, aligning with green chemistry principles.

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

269.10274856 g/mol

Monoisotopic Mass

269.10274856 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

Explore Compound Types